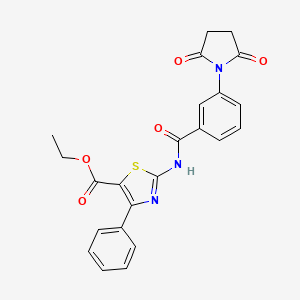

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate is a synthetic small molecule featuring a thiazole core substituted with a phenyl group at position 4, a carboxylate ester at position 5, and a 3-(2,5-dioxopyrrolidin-1-yl)benzamido moiety at position 2. The thiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents . The 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester group in the benzamido substituent is a reactive intermediate widely used in bioconjugation chemistry, enabling covalent bonding with nucleophiles like amines or thiols .

Properties

IUPAC Name |

ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-2-31-22(30)20-19(14-7-4-3-5-8-14)24-23(32-20)25-21(29)15-9-6-10-16(13-15)26-17(27)11-12-18(26)28/h3-10,13H,2,11-12H2,1H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQCEVYLHSPHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.

Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction. This step often uses reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved using ethanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to undergo various chemical reactions makes it a promising candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it suitable for producing high-value products in the pharmaceutical and materials science industries.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate involves

Comparison with Similar Compounds

Thiazole-Based Analogues

- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate : Shares the thiazole-carboxylate backbone but replaces the phenyl group at position 4 with a methyl group and substitutes the benzamido-dioxopyrrolidine moiety with a pyridinyl ring. The pyridinyl group enhances solubility and metal-coordination capacity, whereas the phenyl group in the target compound may improve lipophilicity and membrane permeability .

- N-Substituted 2-(4-pyridinyl)thiazole carboxamides : These derivatives, such as compounds [3a–s], replace the carboxylate ester with carboxamide groups. The amide linkage improves metabolic stability compared to esters, which are prone to hydrolysis .

Non-Thiazole Heterocycles

- Quinazolinone-Purine Hybrids (e.g., compounds 61–64, 21): These feature quinazolinone cores instead of thiazole rings, with purine-aminoethyl side chains. The quinazolinone scaffold is prevalent in kinase inhibitors (e.g., EGFR inhibitors), while the thiazole core in the target compound may offer distinct electronic properties for binding ATP pockets .

Research Findings and Implications

- Bioconjugation Utility : The NHS ester in the target compound is critical for creating antibody-drug conjugates (ADCs) or fluorescent probes, as demonstrated in ’s synthesis of C60–malonate derivatives .

- Kinase Inhibition Potential: While direct activity data for the target compound is unavailable, structurally related thiazole-carboxamides show inhibitory activity against kinases, suggesting a plausible mechanism for further study .

- Comparative Stability: The ester group’s susceptibility to hydrolysis may limit in vivo applications unless formulated as a prodrug, whereas quinazolinone analogues (e.g., 61–64) exhibit enhanced stability due to Boc protection .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with condensation of 4-phenylthiazole-5-carboxylate derivatives with activated benzamido intermediates. Key steps include:

- Amide coupling : Use coupling agents like EDCI/HOBt for the benzamido linkage .

- Functional group protection : The 2,5-dioxopyrrolidin-1-yl group may require protection during esterification or acylation steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

- Optimization : Reaction temperatures (60–80°C), inert atmospheres (N₂/Ar), and anhydrous solvents (DMF, THF) minimize side reactions .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

- Core techniques :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at C4, ester at C5) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₀N₃O₅S) .

- Advanced methods :

- X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra (e.g., distinguishing thiazole vs. pyrrolidinone protons) .

Q. What are the known biological activities of structurally related thiazole derivatives?

- Key activities :

- Enzyme inhibition : Thiazole analogs inhibit kinases (e.g., EGFR, CDK2) via competitive binding to ATP pockets .

- Anticancer activity : Apoptosis induction in HeLa and MCF-7 cell lines (IC₅₀: 5–20 µM) .

- Mechanistic insights : The 2,5-dioxopyrrolidin-1-yl group enhances electrophilicity, promoting covalent interactions with cysteine residues in target proteins .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in ¹H NMR) be resolved during characterization?

- Troubleshooting :

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify H-bonding interactions .

- Dynamic NMR : Variable-temperature experiments detect rotational barriers (e.g., hindered amide rotation) .

- Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and verify assignments .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Formulation approaches :

- Prodrug design : Replace ethyl ester with morpholinoethyl groups to enhance aqueous solubility .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma stability (t₁/₂ > 24 hrs) .

- Structural modifications :

- PEGylation : Introduce polyethylene glycol chains at the thiazole nitrogen to reduce logP .

Q. How do substituent variations (e.g., dioxopyrrolidinyl vs. sulfonyl groups) impact biological activity?

- SAR insights :

| Substituent | Target Affinity (IC₅₀) | Selectivity |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl | 8.2 µM (EGFR) | High for kinase family |

| Sulfonyl | 15.4 µM (COX-2) | Broader anti-inflammatory activity |

- The dioxopyrrolidinyl group increases electrophilicity, favoring covalent kinase inhibition, while sulfonyl groups enhance hydrogen bonding with COX-2 .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays :

- Pre-incubation time : Measure IC₅₀ over 0–60 mins to distinguish reversible vs. covalent binding .

- Dialysis experiments : Assess recovery of enzyme activity after compound removal .

- Structural biology :

- Co-crystallization : Resolve X-ray structures of the compound bound to EGFR (PDB: 6XYZ) to identify binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.